Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 19397-74-1
VCID: VC21017823
InChI: InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
SMILES: CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Molecular Formula: C15H14O2S
Molecular Weight: 258.3 g/mol

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

CAS No.: 19397-74-1

Cat. No.: VC21017823

Molecular Formula: C15H14O2S

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate - 19397-74-1

Specification

CAS No. 19397-74-1
Molecular Formula C15H14O2S
Molecular Weight 258.3 g/mol
IUPAC Name ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate
Standard InChI InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
Standard InChI Key VAEWXGXOYMXYFS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Canonical SMILES CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2

Introduction

Physical and Chemical Properties

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate possesses distinctive physical and chemical properties that define its behavior in various chemical environments. The compound is characterized by its specific molecular structure containing a five-membered aromatic thiophene ring fused with a partially hydrogenated naphthalene system.

Basic Identification Data

The compound can be identified through several standard chemical identifiers as detailed in Table 1:

ParameterValue
CAS Number19397-74-1
Molecular FormulaC₁₅H₁₄O₂S
Molecular Weight258.3 g/mol
IUPAC NameEthyl 4,5-dihydrobenzo[g]benzothiole-2-carboxylate
MFCD NumberMFCD00022192

Table 1: Identification parameters for Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Structural Characteristics

The compound features a thiophene-2-carboxylate core with a 4,5-dihydronaphthalene moiety fused to positions 3 and 4 of the thiophene ring. This arrangement creates a tricyclic system with distinct reactivity patterns. The ethyl carboxylate group at position 2 of the thiophene ring provides an additional site for potential chemical modifications.

Chemical Representation

Several standard notations are used to represent the compound's chemical structure:

Representation TypeValue
Standard InChIInChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
Standard InChIKeyVAEWXGXOYMXYFS-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
PubChem Compound ID695057

Table 2: Chemical structure representations of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Synthesis Methods

Several synthetic routes have been developed to prepare Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate, reflecting its importance in chemical research. These methods typically involve reactions between naphthalene derivatives and thiophene precursors.

Related Synthesis Methods

A closely related synthetic approach involves the preparation of 4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylates. This synthesis involves reactions of 3-acyl-1,2-naphthoquinones with ethyl mercaptoacetate, followed by protection of the resulting hydroxyl groups, thiophene ring formation using 1-trimethylsilylimidazole, deprotection with hydrochloric acid, and oxidation with cerium(IV) ammonium nitrate .

Although this method produces the oxidized quinone derivative rather than the 4,5-dihydro compound, it demonstrates the feasibility of constructing the naphtho[1,2-b]thiophene framework with an ethyl carboxylate at position 2.

Chemical Reactivity and Transformations

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate exhibits several interesting chemical transformations that highlight its reactive nature and synthetic utility.

Aromatization Reactions

One of the notable reactions of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate is its tendency to undergo aromatization under certain conditions. When subjected to nitration reactions, the compound primarily yields the aromatized product ethyl naphtho[1,2-b]thiophene-2-carboxylate, along with its 7-nitro derivative . This transformation indicates the relative instability of the dihydro moiety under oxidative conditions and the thermodynamic preference for the fully aromatic system.

Substitution Reactions

The 4,5-dihydronaphtho[1,2-b]thiophene core typically undergoes mono-substitution reactions preferentially at the 2-position of the thiophene ring when that position is unsubstituted . This reactivity pattern is consistent with the electron-rich nature of the thiophene ring and follows the general substitution patterns observed in thiophene chemistry.

Hydrolysis of the Ester Group

The ethyl carboxylate group can undergo hydrolysis to yield 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (CAS: 29179-41-7). This carboxylic acid derivative has been reported to have a melting point range of 227-230°C , providing a characteristic physical property for identification purposes.

Structural Analogs and Derivatives

Several compounds structurally related to Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate have been reported in the literature, forming a family of naphtho[1,2-b]thiophene derivatives with varying substitution patterns and oxidation states.

Key Structural Analogs

Table 3 summarizes the key structural analogs of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid29179-41-7C₁₃H₁₀O₂S230.28Carboxylic acid instead of ethyl ester
Ethyl naphtho[1,2-b]thiophene-2-carboxylate51925-17-8C₁₅H₁₂O₂S256.3Fully aromatic system (not dihydro)
Ethyl 7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate837373-23-6C₁₆H₁₆O₃S288.36Additional methoxy group at position 7
4,5-dihydro-naphtho[1,2-b]thiophene-2-carbaldehyde62615-60-5C₁₃H₁₀OS214.28Aldehyde instead of ethyl carboxylate

Table 3: Structural analogs of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Relationship Between Derivatives

The relationships between these compounds highlight common synthetic pathways in thiophene chemistry. For example, the carboxylic acid derivative represents a potential synthetic intermediate in the preparation of the ethyl ester, while the fully aromatized naphtho[1,2-b]thiophene-2-carboxylate represents a product of oxidation reactions. The aldehyde analog suggests potential interconversion of functional groups at the 2-position of the thiophene ring.

Applications and Research Significance

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate and related compounds have attracted interest in various fields of research, from materials science to medicinal chemistry.

Synthetic Building Blocks

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate serves as a valuable building block in organic synthesis. The presence of the ethyl carboxylate group provides a handle for further functionalization, while the partially hydrogenated naphthalene moiety offers opportunities for selective transformations.

Spectroscopic Properties and Characterization

The characterization of Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate typically involves various spectroscopic techniques that provide insight into its structure and purity.

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of 258.3 g/mol, with fragmentation patterns characteristic of thiophene carboxylates and partially hydrogenated polycyclic aromatic systems.

IR Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for the ester carbonyl group (typically around 1700-1730 cm⁻¹) and aromatic C=C stretching vibrations, providing further confirmation of the compound's structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator